2-(4-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FPE , is a chemical compound with the following structure:
Structure: C14H18FN2O
It features a fluorophenyl group, a methylpiperazine moiety, and an ethanone functional group
Preparation Methods
Synthetic Routes: Several synthetic routes exist for FPE. One common method involves the reaction of 4-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base (such as triethylamine). The resulting intermediate undergoes cyclization to form FPE.
Industrial Production: While FPE is not produced on a large scale industrially, it can be synthesized in research laboratories using the methods mentioned above.
Chemical Reactions Analysis
Reactions: FPE can participate in various chemical reactions:
Acylation: The initial synthesis involves acylation of 4-methylpiperazine.
Cyclization: The intramolecular cyclization step forms the final product.
Substitution: FPE can undergo nucleophilic substitution reactions.
4-Fluorobenzoyl chloride: Used in the initial acylation step.
Triethylamine: A common base for promoting the reaction.
Solvents: Organic solvents like dichloromethane or ethyl acetate are often employed.
Major Products: The primary product is 2-(4-fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone itself.
Scientific Research Applications
FPE finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug design due to its structural features.
Neuroscience: FPE derivatives could be explored as potential ligands for neurotransmitter receptors.
Antidepressant Research: Some studies investigate FPE analogs for their antidepressant properties.
Mechanism of Action
The exact mechanism of action for FPE remains an area of ongoing research. It likely interacts with specific molecular targets, affecting neurotransmission or other cellular processes.
Comparison with Similar Compounds
FPE’s uniqueness lies in its combination of a fluorophenyl group and a methylpiperazine ring. Similar compounds include other acylated piperazines, but FPE’s specific substitution pattern sets it apart.
Properties
CAS No. |
521300-20-9 |
---|---|
Molecular Formula |
C13H17FN2O |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C13H17FN2O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
InChI Key |
UQZNAZLTAOWDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.